

Unveiling the Mass of 2,5-Furandicarboxylic acid-13C6: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Furandicarboxylic acid-13C6

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This in-depth technical guide provides a focused examination of the theoretical and experimental mass of **2,5-Furandicarboxylic acid-13C6**, a stable isotope-labeled compound of significant interest in metabolic research and as a bio-based polymer building block. This document outlines the foundational principles for determining its precise mass, details relevant experimental protocols, and presents the data in a clear, comparative format.

Theoretical vs. Experimental Mass: A Comparative Analysis

The distinction between theoretical and experimental mass is fundamental in analytical chemistry. The theoretical mass is a calculated value based on the exact masses of the most abundant isotopes of the constituent atoms. In contrast, the experimental mass is the value measured by an analytical instrument, most commonly a mass spectrometer. The comparison between these two values is crucial for confirming the identity and isotopic purity of a synthesized compound.

Data Presentation: Mass of 2,5-Furandicarboxylic Acid Isotopologues

The following table summarizes the calculated theoretical monoisotopic mass for **2,5-Furandicarboxylic acid-13C6** and the experimentally determined monoisotopic mass for its

unlabeled counterpart. A directly measured experimental mass for the $^{13}\text{C}_6$ -labeled compound is not readily available in the surveyed scientific literature; however, the expected experimental mass would be in very close agreement with its calculated theoretical mass.

Compound	Molecular Formula	Mass Type	Mass (Da)
2,5-Furandicarboxylic acid- $^{13}\text{C}_6$	$(^{13}\text{C})_6\text{H}_4\text{O}_5$	Theoretical Monoisotopic	168.026002
2,5-Furandicarboxylic acid	$\text{C}_6\text{H}_4\text{O}_5$	Experimental Monoisotopic	156.005873 ^[1]

Note on Theoretical Mass Calculation: The theoretical monoisotopic mass of **2,5-Furandicarboxylic acid- $^{13}\text{C}_6$** was calculated using the following formula and the precise masses of the constituent isotopes:

- Formula: $(\text{Number of } ^{13}\text{C} \text{ atoms} \times \text{Mass of } ^{13}\text{C}) + (\text{Number of } ^1\text{H} \text{ atoms} \times \text{Mass of } ^1\text{H}) + (\text{Number of } ^{16}\text{O} \text{ atoms} \times \text{Mass of } ^{16}\text{O})$
- Calculation: $(6 \times 13.003355 \text{ Da}) + (4 \times 1.007825 \text{ Da}) + (5 \times 15.994915 \text{ Da}) = 168.026002 \text{ Da}$

Experimental Protocols: Mass Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the standard technique for the accurate experimental determination of a molecule's mass. The following is a generalized protocol for the analysis of a small organic molecule like **2,5-Furandicarboxylic acid- $^{13}\text{C}_6$** .

Objective: To determine the accurate experimental mass of the analyte and confirm its elemental composition.

1. Sample Preparation:

- A stock solution of **2,5-Furandicarboxylic acid- $^{13}\text{C}_6$** is prepared by dissolving a known amount of the solid compound in a suitable solvent (e.g., methanol, DMSO) to a concentration of approximately 1 mg/mL.

- The stock solution is then serially diluted to a final concentration suitable for mass spectrometry analysis, typically in the range of 1-10 µg/mL, using a solvent compatible with the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).

2. Instrumentation and Ionization:

- A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, is used.
- Electrospray ionization (ESI) is a common and suitable ionization technique for this compound due to the presence of carboxylic acid groups. The analysis is typically performed in negative ion mode to detect the deprotonated molecule $[M-H]^-$.

3. Mass Spectrometry Analysis:

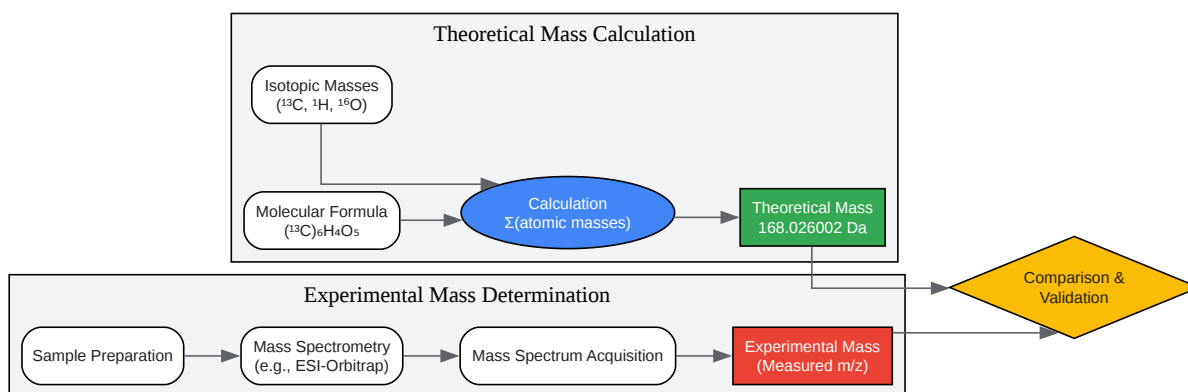
- The prepared sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system for separation from any potential impurities.
- The instrument is calibrated using a standard calibration mixture with known masses across the desired mass range to ensure high mass accuracy.
- Full scan mass spectra are acquired over a relevant m/z (mass-to-charge ratio) range. For **2,5-Furandicarboxylic acid-13C6**, this would encompass the expected m/z of the $[M-H]^-$ ion.

4. Data Analysis:

- The acquired mass spectrum is analyzed to identify the peak corresponding to the $[M-H]^-$ ion of **2,5-Furandicarboxylic acid-13C6**.
- The monoisotopic mass is determined from the m/z value of this peak.
- The measured mass is then compared to the calculated theoretical mass. A mass accuracy within a few parts per million (ppm) is typically expected for confirmation of the elemental composition.

Visualizing the Workflow

The logical flow from theoretical calculation to experimental verification of the mass of **2,5-Furandicarboxylic acid-13C6** can be represented by the following diagram.



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Caption: Workflow for the determination and validation of the mass of **2,5-Furandicarboxylic acid-13C6**.

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References

- 1. 2,5-Furandicarboxylic acid | C₆H₄O₅ | CID 76720 - PubChem [pubchem.ncbi.nlm.nih.gov]
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